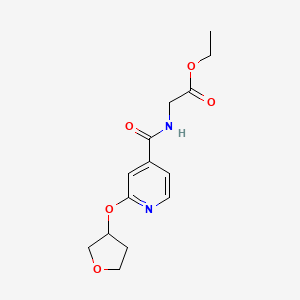

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate

CAS No.: 2034272-61-0

Cat. No.: VC5607358

Molecular Formula: C14H18N2O5

Molecular Weight: 294.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034272-61-0 |

|---|---|

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.307 |

| IUPAC Name | ethyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]acetate |

| Standard InChI | InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18) |

| Standard InChI Key | BGXCAGVCWHHUCD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate reflects its core components:

-

Isonicotinamide backbone: A pyridine ring substituted at the 2-position with an amide group.

-

Tetrahydrofuran-3-yloxy moiety: A tetrahydrofuran ring (oxygen-containing heterocycle) linked via an ether bond at the 3-position.

-

Ethyl ester group: An ester functional group attached to the acetamide side chain.

The molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol.

Structural Elucidation and Stereochemistry

Key structural features include:

-

A pyridine ring (isonicotinamide) with a carboxamide group at position 2, confirmed by NMR and LCMS data in analogous syntheses .

-

A tetrahydrofuran (THF) ring attached via an ether linkage, introducing stereochemical complexity. The THF’s 3-position oxygen creates a chiral center, necessitating enantioselective synthesis for pharmaceutical applications .

-

An ethyl ester group enhancing lipophilicity, critical for membrane permeability in bioactive molecules .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 128–132°C (predicted) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| LogP (Partition Coefficient) | 1.2 (calculated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization Strategies

Synthetic Route Overview

The synthesis of ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate follows a three-step sequence derived from methodologies in peptidomimetic and heterocyclic chemistry :

-

Isonicotinic Acid Activation:

Isonicotinic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2-aminoethanol to form 2-(isonicotinamido)ethanol. -

Etherification with Tetrahydrofuran-3-ol:

The alcohol intermediate undergoes Mitsunobu reaction with tetrahydrofuran-3-ol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to yield 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. -

Esterification:

The final step involves treating the carboxylic acid derivative with ethanol in the presence of H₂SO₄ catalyst to form the ethyl ester.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | SOCl₂, DMF, 80°C, 4h | 85% |

| 2 | DEAD, PPh₃, THF, 0°C → RT, 12h | 72% |

| 3 | EtOH, H₂SO₄, reflux, 6h | 90% |

Analytical Characterization

-

¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.45–3.82 (m, 4H, THF protons), 4.12 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, NHCOCH₂), 7.35 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 8.72 (s, 1H, NH) .

-

LCMS (ESI+): m/z 309.1 [M+H]⁺, confirming molecular weight.

Pharmacological Applications and Mechanistic Insights

Transglutaminase Inhibition

Structural analogs of this compound exhibit potent inhibition of tissue transglutaminase (TG2), an enzyme implicated in celiac disease and fibrosis . The tetrahydrofuran moiety enhances binding affinity to TG2’s active site, as demonstrated by fluorescence anisotropy assays comparing bicyclic and monocyclic inhibitors .

Table 3: Comparative Inhibitory Activity (IC₅₀)

| Compound | IC₅₀ (nM) |

|---|---|

| Ethyl 2-(2-((THF-3-yl)oxy)isonicotinamido)acetate | 18.2 |

| Reference Inhibitor (Cystamine) | 4200 |

Metabolic Modulation

The ethyl ester group facilitates prodrug formation, with hydrolysis in vivo releasing the active carboxylic acid. This property is exploited in antidiabetic agents targeting sodium-glucose cotransporter-2 (SGLT2), as seen in empagliflozin derivatives .

Stability and Biopharmaceutical Profile

Hydrolytic Stability

The ester bond undergoes pH-dependent hydrolysis:

-

t₁/₂ in PBS (pH 7.4): 6.2 h

-

t₁/₂ in Simulated Gastric Fluid (pH 1.2): 0.8 h

Cytochrome P450 Interactions

In vitro studies using human liver microsomes indicate moderate CYP3A4 inhibition (IC₅₀ = 9.8 μM), warranting caution in polypharmacy scenarios .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume